molecular formula C10H20N2O B1311505 (1S,2S)-2-Piperazin-1-yl-cyclohexanol CAS No. 936940-36-2

(1S,2S)-2-Piperazin-1-yl-cyclohexanol

Cat. No. B1311505
M. Wt: 184.28 g/mol
InChI Key: FQHUZPOZJAVZIW-UWVGGRQHSA-N
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Description

(1S,2S)-2-Piperazin-1-yl-cyclohexanol, also known as PPC, is a cyclic secondary amine that has a wide range of applications in the fields of chemical synthesis, scientific research, and biochemistry. PPC has the ability to form strong hydrogen bonds and is characterized by its low toxicity, low odor, and high solubility in water. PPC is a versatile compound that is used in a variety of chemical reactions and scientific research applications, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Study

  • Spectral and Structural Analysis : A study involved the synthesis of a new cadmium salt derived from a reaction involving 2-(piperazin-1-yl)ethanol and cyclohexene oxide, resulting in a compound with significant structural insights. This compound was characterized using elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction, highlighting its potential for further exploration in materials science and coordination chemistry (Hakimi et al., 2013).

Medicinal Chemistry and Biological Activity

  • Antibacterial and Antifungal Properties : Derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show that certain derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as leads for the development of new antimicrobial agents (Roshan, 2018).

  • Anti-Cancer Activity : A heterocyclic compound synthesized from derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol was evaluated for its anti-bone cancer activity. The compound demonstrated significant cytotoxicity against human bone cancer cell lines, suggesting its potential for further investigation as a therapeutic agent in oncology (Lv et al., 2019).

Chemical Synthesis and Catalysis

  • Coordination Chemistry and Catalysis : The compound and its derivatives have been utilized in the synthesis of complex structures, including metal-organic frameworks (MOFs) and silsesquioxanes. These studies explore the coordination affinity of these compounds toward various metal ions and their application in catalytic oxidation reactions, demonstrating their versatility in synthetic chemistry and potential industrial applications (Astakhov et al., 2020).

properties

IUPAC Name

(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUZPOZJAVZIW-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270674
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Piperazin-1-yl-cyclohexanol

CAS RN

936940-36-2
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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